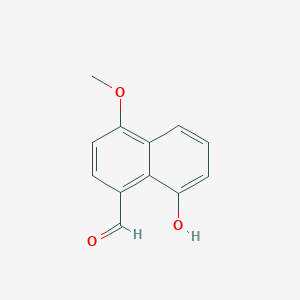![molecular formula C14H12Cl2N2OS3 B274501 1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone](/img/structure/B274501.png)
1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone, also known as DCDPE, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a member of the cyclopropyl-containing aryl ketone family and has a unique chemical structure that makes it an attractive target for research.
作用機序
The mechanism of action of 1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone involves its interaction with the active site of enzymes and proteins. This compound binds to the active site of enzymes and disrupts their function, leading to a decrease in their activity. The compound has been shown to selectively inhibit the activity of certain enzymes, making it a valuable tool for studying their function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. The compound has been shown to selectively inhibit the activity of certain enzymes, leading to changes in cellular metabolism. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
実験室実験の利点と制限
One of the primary advantages of 1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone is its selectivity for certain enzymes, making it a valuable tool for studying their function. The compound is also relatively easy to synthesize, making it readily available for research. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone. One potential area of research is its use as a therapeutic agent for various diseases. This compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as cancer and neurodegenerative disorders. Another area of research is the development of new compounds based on the chemical structure of this compound, which may have improved selectivity and efficacy. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
合成法
The synthesis of 1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing this compound involves the reaction of 2,2-dichlorocyclopropylphenylmethanone with 3-methylthio-1,2,4-thiadiazole-5-thiol in the presence of a suitable base and solvent. The reaction yields this compound as a white crystalline solid with a high purity.
科学的研究の応用
1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is its use as a chemical probe to study the mechanism of action of various enzymes and proteins. This compound has been shown to selectively inhibit the activity of certain enzymes, making it a valuable tool for studying their function.
特性
分子式 |
C14H12Cl2N2OS3 |
|---|---|
分子量 |
391.4 g/mol |
IUPAC名 |
1-[4-(2,2-dichlorocyclopropyl)phenyl]-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C14H12Cl2N2OS3/c1-20-12-17-13(22-18-12)21-7-11(19)9-4-2-8(3-5-9)10-6-14(10,15)16/h2-5,10H,6-7H2,1H3 |
InChIキー |
PHINRELIYFULFS-UHFFFAOYSA-N |
SMILES |
CSC1=NSC(=N1)SCC(=O)C2=CC=C(C=C2)C3CC3(Cl)Cl |
正規SMILES |
CSC1=NSC(=N1)SCC(=O)C2=CC=C(C=C2)C3CC3(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-benzyl-5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B274422.png)



![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B274435.png)
![1-[2-[(diethylamino)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone](/img/structure/B274436.png)
![ethyl 5-(acetyloxy)-2-[(dimethylamino)methyl]-1-methyl-1H-indole-3-carboxylate](/img/structure/B274437.png)
![4-(4-Isopropylphenyl)-5-methyl-pyridazino[4,3-b]indol-3-amine](/img/structure/B274438.png)


![N-{4-[(2-carboxyethyl)amino]-2,2,3,3-tetrafluoro-4-oxobutanoyl}-beta-alanine](/img/structure/B274443.png)


